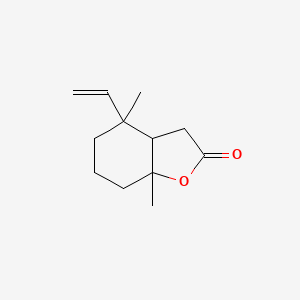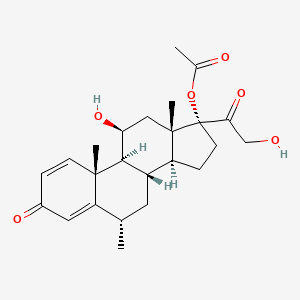
Epianastrephin, (-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epianastrephin is a sex and aggregation pheromone of Caribbean and Mexican fruit flies . It plays a crucial role in the attraction and aggregation of these species .
Synthesis Analysis
Epianastrephin is synthesized by acid-catalyzed cyclization of 10-hydroxy-4,8-dimethyldeca-(3E,8E)-3,8-dienoic acid . This process yields Epianastrephin in a 1:1 mixture with Anastrephin . The synthesis process has a yield of 67% .Chemical Reactions Analysis
The synthesis of Epianastrephin involves an acid-catalyzed cyclization reaction . The reaction is sensitive to irradiation, with different levels of gamma radiation affecting the yield of Epianastrephin .Applications De Recherche Scientifique
Identification as a Pheromone Component : Epianastrephin was identified as a novel lactone component in the male-produced pheromone of Caribbean and Mexican fruit flies. This discovery was significant for understanding the chemical communication in these species (Battiste et al., 1983).
Spectral Analysis and Stereochemistry : Advanced nuclear magnetic resonance techniques have been used for the complete spectral assignment of epianastrephin. These studies were crucial for understanding its structure and role in pheromone communication (Baker & Heath, 1993).
Synthetic Approaches : Research has been conducted on the asymmetric total synthesis of (+)-epianastrephin, contributing to the field of organic chemistry and providing a pathway for the synthesis of this compound in the lab (Schultz & Kirincich, 1996).
Behavioral Effects in Fruit Flies : Studies have shown that epianastrephin, along with other chemicals, elicits behavioral responses from virgin female Mexican fruit flies, making it significant in the study of insect behavior and pest control (Robacker & Hart, 1985).
Biosynthetic Pathways : Research has also explored the biosynthetic production of epianastrephin in fruit flies, contributing to our understanding of natural product synthesis and metabolism in insects (Battiste et al., 1991).
Orientations Futures
Epianastrephin shows promise as an effective attractant for pest management, particularly for the Caribbean and Mexican fruit flies . Future research could focus on field evaluations in commercial orchards to determine the possibilities of implementing Epianastrephin as a new attractant . Additionally, the synthesis of Epianastrephin could be optimized for more efficient production .
Propriétés
IUPAC Name |
4-ethenyl-4,7a-dimethyl-3a,5,6,7-tetrahydro-3H-1-benzofuran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-11(2)6-5-7-12(3)9(11)8-10(13)14-12/h4,9H,1,5-8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOPTUCATATVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)O2)C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethenyl-4,7a-dimethyl-3a,5,6,7-tetrahydro-3H-1-benzofuran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


